molecular formula C8H6BrFO2 B1410419 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone CAS No. 1805533-00-9

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1410419
CAS No.: 1805533-00-9
M. Wt: 233.03 g/mol
InChI Key: LVKDDCNRUCRQOS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-hydroxyacetophenone. The reaction typically uses bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethanone group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ethanone group to an alcohol.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed:

    Oxidation: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)acetic acid.

    Reduction: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring influences its reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding stability and specificity .

Comparison with Similar Compounds

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate the unique structural and functional attributes of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDDCNRUCRQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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